molecular formula C21H17NO4 B14662676 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid CAS No. 42803-75-8

2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid

Cat. No.: B14662676
CAS No.: 42803-75-8
M. Wt: 347.4 g/mol
InChI Key: QPHARHZLYSVMDP-UHFFFAOYSA-N
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Description

2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of hydroxyl, anilino, and benzoyl functional groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylaniline with 2-hydroxybenzoic acid under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as acylation, to introduce the benzoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. Quality control measures are also implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and anilino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzoyl group can also participate in various chemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylbenzoic acid: Similar in structure but lacks the anilino and benzoyl groups.

    2-(4-Hydroxyphenylazo)benzoic acid: Contains an azo group instead of the anilino group.

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a sulfonic acid group and a methoxy group.

Uniqueness

2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid is unique due to the combination of hydroxyl, anilino, and benzoyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

42803-75-8

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

2-[2-hydroxy-4-(4-methylanilino)benzoyl]benzoic acid

InChI

InChI=1S/C21H17NO4/c1-13-6-8-14(9-7-13)22-15-10-11-18(19(23)12-15)20(24)16-4-2-3-5-17(16)21(25)26/h2-12,22-23H,1H3,(H,25,26)

InChI Key

QPHARHZLYSVMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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